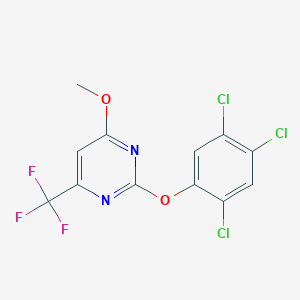
4-Methoxy-2-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Methoxy-2-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C12H6Cl3F3N2O2 and its molecular weight is 373.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methoxy-2-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine (CAS: 478047-77-7) is a synthetic compound characterized by its complex molecular structure, which includes a pyrimidine core substituted with various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known for enhancing biological activity through increased lipophilicity and electron-withdrawing properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in relation to its anticancer potential and enzyme inhibitory effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A375 (melanotic melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), MCF-7 (breast adenocarcinoma).
- Methodology : The antiproliferative activity was assessed using the MTT assay to determine cell viability after exposure to the compound at varying concentrations (50–5000 μM) over 72 hours.
- Findings : Compounds with similar structures demonstrated IC50 values indicating effective inhibition of cell proliferation. For example, one derivative showed an IC50 of approximately 5.66 μM against multiple cancer cell lines .
Enzyme Inhibition
The trifluoromethyl and chlorinated groups in the compound may also contribute to enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown dual inhibitory effects against AChE with IC50 values ranging from 5.4 μM to 10.4 μM .
- Mechanism of Action : The electron-withdrawing nature of the trifluoromethyl group enhances binding affinity to the active sites of enzymes, potentially leading to increased inhibitory activity.
Case Studies
-
Study on Anticancer Activity :
- A series of pyrimidine derivatives were synthesized and tested for anticancer properties.
- Results indicated that specific substitutions on the pyrimidine ring significantly influenced cytotoxicity levels across different cancer cell lines.
- The study concluded that modifications enhancing lipophilicity and electron-withdrawing properties improved anticancer efficacy .
- Enzyme Inhibition Study :
Data Tables
Eigenschaften
IUPAC Name |
4-methoxy-2-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N2O2/c1-21-10-4-9(12(16,17)18)19-11(20-10)22-8-3-6(14)5(13)2-7(8)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJYCMSPFYBFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)OC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














